SgII peptide A is synthesized primarily using solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. In this technique, the peptide chain is built stepwise on a solid support resin, typically using fluorenylmethyloxycarbonyl (Fmoc) chemistry. The process involves several key steps:
Recent advancements in automated flow synthesis techniques have improved the efficiency and fidelity of peptide production, allowing for rapid coupling times and higher yields .
The molecular structure of SgII peptide A consists of a sequence of amino acids that contribute to its functional properties. The specific sequence includes various hydrophobic and hydrophilic residues that enhance its ability to interact with microbial membranes.
Data from mass spectrometry indicates that SgII peptide A has a molecular weight of approximately 3309.7 Da, with a retention time observed during high-performance liquid chromatography (HPLC) analysis . The structural integrity and purity of the synthesized peptide are confirmed through techniques such as electrospray ionization mass spectrometry.
SgII peptide A undergoes several chemical reactions during its synthesis and characterization:
The purification process is critical as it ensures that only the desired peptide product is obtained for further analysis and application .
The mechanism of action for SgII peptide A largely involves its interaction with microbial membranes. The cationic nature of the peptide allows it to bind to negatively charged components on bacterial membranes, leading to membrane disruption. This results in increased permeability, loss of essential cellular components, and ultimately cell death.
In vitro studies have demonstrated that SgII peptide A exhibits significant antimicrobial activity against various pathogens, confirming its potential as a therapeutic agent .
SgII peptide A exhibits several notable physical and chemical properties:
Analytical techniques such as HPLC and mass spectrometry provide data on purity levels, confirming that synthesized SgII peptide A can achieve purities exceeding 90% .
SgII peptide A has diverse applications in scientific research:
Secretogranin II (SgII) is an acidic, heat-stable protein belonging to the granin family, which includes chromogranins A/B and smaller secretogranins (SgIII-VII). These proteins are characterized by low pI values (≤5.5), abundance in neuroendocrine tissues, and susceptibility to proteolytic cleavage at paired basic residues. SgII serves as a prohormone for multiple bioactive peptides, stored within dense-core secretory granules (DCGs) of endocrine, neuroendocrine, and neuronal cells [1] [7]. Evolutionary analyses reveal remarkable conservation of SgII across vertebrates:
SgII’s granulogenic function facilitates DCG biogenesis by promoting cargo aggregation in the trans-Golgi network. Its acidic residues enable calcium-dependent condensation, critical for efficient packaging and processing of hormones like luteinizing hormone (LH) [7] [9].
Table 1: Evolutionarily Conserved SgII-Derived Peptides
Peptide | Length (AA) | Conservation | Primary Source |
---|---|---|---|
Secretoneurin | 33–34 | 59% (fish-mammal) | Brain, Pituitary |
EM66 | 66 | 70% (mammals) | Endocrine Tumors |
Manserin | 40 | Rat-specific | Hypothalamus, Pituitary |
SgII Peptide A | 29 | Histidine-rich motif | Seminal Plasma, Sperm |
SgII Peptide A is a 29-amino acid peptide (KQEGRDHDKSKGHFHMIVIHHKGGQAHHG) proteolytically liberated from the SgII precursor. Its classification within the granin peptidome hinges on:
The elucidation of SgII and its peptides unfolded through key advances:
Table 2: Key Historical Discoveries in SgII Peptide Research
Year | Discovery | Model System | Significance | Citation |
---|---|---|---|---|
1985 | SgII protein isolation | Bovine adrenal medulla | Identified as distinct granin | [3] |
1991 | Secretoneurin discovery | Frog brain | First bioactive SgII peptide characterized | [5] |
1996 | SgII Peptide A sequencing | Human seminal plasma | Revealed host-defense function | [1] |
2004 | Manserin identification | Rat pituitary | Novel hypothalamic-pituitary peptide | [10] |
2018 | Teleost SgIIa/SgIIb functional study | Grouper fish | Demonstrated gene duplication & neofunctionalization | [8] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1